(2,5-Dimethoxyphenyl)acetyl chloride

Physical state Handling Formulation

(2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) is a di-methoxylated phenylacetyl chloride derivative belonging to the substituted benzoyl halide class. It is a yellow-to-red-brown liquid at ambient temperature with a density of 1.227 g/mL (25 °C), refractive index n20/D 1.5385, and boiling point of 118 °C at 0.8 mmHg.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 52711-92-9
Cat. No. B1361149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethoxyphenyl)acetyl chloride
CAS52711-92-9
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CC(=O)Cl
InChIInChI=1S/C10H11ClO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3
InChIKeyRAPIPBRHRYSAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9): Procurement-Grade Physicochemical and Application Profile


(2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) is a di-methoxylated phenylacetyl chloride derivative belonging to the substituted benzoyl halide class . It is a yellow-to-red-brown liquid at ambient temperature with a density of 1.227 g/mL (25 °C), refractive index n20/D 1.5385, and boiling point of 118 °C at 0.8 mmHg . Commercial grades (99% assay, Sigma-Aldrich; 98–102% by titration, Chem-Impex) carry an explicit application specification for diagnostic assay manufacturing, hematology, and histology staining . The compound serves as both a reactive acylating intermediate in organic synthesis and as a stain/dye in biomedical research .

Why Generic Substitution of (2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) with Its Dimethoxy Regioisomers Carries Scientific Risk


Dimethoxyphenylacetyl chlorides exist as multiple regioisomers (2,3-; 2,4-; 2,5-; 3,4-; 3,5-), each exhibiting distinct physicochemical properties, reactivity profiles, and documented application suitability. The 3,4-isomer (CAS 10313-60-7) is a solid at room temperature (mp 40–43 °C) with differing density and refractive index, and historically specified for nitrile and sulphonamide synthesis rather than diagnostic staining . Head-to-head pharmacological data demonstrate that the 2,5- vs. 3,4- vs. 3,5-dimethoxy substitution pattern on a phenylacetyl moiety, when incorporated into an identical GnRH antagonist peptide scaffold, produces differentiable in vitro potency and in vivo duration-of-action profiles [1]. Procurement without regard to regioisomeric identity therefore risks both altered physical handling requirements and divergent biological outcomes in downstream applications.

(2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) Quantitative Differentiation Evidence vs. Closest Analogs


Physical State at Ambient Temperature: Liquid 2,5-Isomer vs. Solid 3,4-Isomer

(2,5-Dimethoxyphenyl)acetyl chloride is a liquid at room temperature, whereas its closest regioisomer, (3,4-dimethoxyphenyl)acetyl chloride (CAS 10313-60-7, homoveratryl chloride), is a crystalline solid with a melting point of 40–43 °C . The 3,4-isomer requires refrigerated storage (2–8 °C) and pre-warming above 40 °C to achieve a liquid state for transfer, while the 2,5-isomer is stored and handled at room temperature without thermal conditioning .

Physical state Handling Formulation Automated dispensing

Refractive Index as a QC Identity Discriminator: 2,5- vs. 3,4-Regioisomer

The refractive index of (2,5-dimethoxyphenyl)acetyl chloride is n20/D 1.5385, which is distinctly lower than that of (3,4-dimethoxyphenyl)acetyl chloride at n20/D 1.5489 . This Δn of 0.0104 substantially exceeds typical refractometer reproducibility (±0.0001–0.0002) and provides a rapid, non-destructive identity verification to distinguish the 2,5-isomer from the 3,4-isomer upon incoming material receipt.

Quality control Refractive index Identity testing Regioisomer discrimination

Density Differentiation Across Three Dimethoxy Regioisomers for Molarity Calculations

The density of (2,5-dimethoxyphenyl)acetyl chloride is 1.227 g/mL at 25 °C (lit.), compared with 1.245 g/mL for the 3,4-isomer and approximately 1.200 g/cm³ (predicted) for the 3,5-isomer . The density difference of 0.018 g/mL between the 2,5- and 3,4-isomers translates to a molarity difference of roughly 0.084 M when preparing a 1 M nominal solution by mass—an error exceeding 7% if the wrong density value is used.

Density Solution preparation Stoichiometry Regioisomer comparison

Application-Specific Grade Designation: Hematology & Histology vs. General Organic Synthesis

(2,5-Dimethoxyphenyl)acetyl chloride is commercially available with an explicit grade designation 'suitable for Hematology & Histology' (Chem-Impex, purity 98–102% by titration) and is listed by Sigma-Aldrich for 'diagnostic assay manufacturing, hematology, histology' . In contrast, (3,4-dimethoxyphenyl)acetyl chloride is specified for use in the synthesis of homo veratryl nitrile and isomeric naphthalene sulphonyl compounds . Multiple vendor sources (Santa Cruz Biotechnology, Aladdin Scientific) independently describe the 2,5-isomer as 'a useful stain and dye' . No comparable staining/diagnostic application designation was identified for the 3,4- or 3,5-isomers in the reviewed authoritative vendor datasheets.

Application-grade qualification Diagnostic assay Hematology Histology Staining

Pharmacological Differentiation of Dimethoxyphenylacetyl Substituents in a Common GnRH Antagonist Peptide Scaffold

In a controlled structure-activity relationship study, Samant et al. (2005) synthesized four GnRH antagonists based on the Azaline B scaffold, differing only in the aromatic substituent at position 5: homoveratoyl (analog 2, derived from 3,4-dimethoxyphenylacetyl), homovanillyl (analog 3), 2,5-dimethoxyphenylacetyl (analog 4), and 3,5-dimethoxyphenylacetyl (analog 5) [1]. All compounds shared an identical core peptide sequence. Analogs 2, 4, and 5 were all described as 'potent in vitro' against the human GnRH receptor, but all three were 'short acting in vivo' in a castrated male rat assay. In contrast, analog 3 (homovanillyl) showed an IC50 of 1.47 nM and a longer duration of action [1]. This demonstrates that the 2,5-substitution pattern produces a viable in vitro potency profile distinguishable from other isomers, although in vivo duration equivalence among isomers 2, 4, and 5 was observed.

GnRH antagonist Structure-activity relationship Regioisomer pharmacology Peptide conjugate

Acyl Chloride Reactivity Advantage Over the Parent (2,5-Dimethoxyphenyl)acetic Acid for Direct Conjugation

(2,5-Dimethoxyphenyl)acetyl chloride reacts directly with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters without requiring additional coupling reagents, owing to the chloride leaving group . In contrast, the parent (2,5-dimethoxyphenyl)acetic acid (CAS 1758-25-4) requires in situ activation (e.g., carbodiimide/EDC, HOBt, or conversion to the acid chloride) prior to acylation . This represents a step-count reduction from two steps to one for equivalent acylation outcomes, and eliminates the need for stoichiometric coupling reagents that generate byproducts requiring chromatographic removal.

Acylation efficiency Leaving group Reactivity Amide bond formation Esterification

High-Confidence Procurement Scenarios for (2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) Based on Differentiated Evidence


Diagnostic Assay and Hematology/Histology Stain Manufacturing

Procurement of (2,5-dimethoxyphenyl)acetyl chloride for regulated diagnostic assay manufacturing or histological stain formulation where application-grade designation is a prerequisite for validation documentation. The Sigma-Aldrich and Chem-Impex specifications explicitly list 'diagnostic assay manufacturing, hematology, histology' and 'suitable for Hematology & Histology' respectively , a designation absent from the 3,4- and 3,5-regioisomer datasheets. This documented intended-use qualification supports audit trail requirements under CLIA, IVDR, and ISO 13485 quality systems .

Automated Parallel Synthesis and High-Throughput Medicinal Chemistry

The liquid physical state at room temperature enables direct aspiration and dispensing by automated liquid handlers (e.g., Tecan, Hamilton, Beckman) without the pre-heating, sonication, or molten-solid handling required for the solid 3,4-isomer (mp 40–43 °C) . Combined with the pre-activated acyl chloride functionality eliminating coupling reagents, the 2,5-isomer is the preferred regioisomer for array synthesis of amide, ester, and thioester libraries where regioisomeric purity must be verified by a rapid refractive index check (n20/D 1.5385) .

GnRH Antagonist and Peptide Derivatization Programs Requiring Regioisomer-Specific SAR

When a medicinal chemistry program requires a dimethoxyphenylacetyl building block for N-terminal capping or side-chain modification of peptide-based GnRH antagonists, the Samant et al. (2005) study provides the only head-to-head pharmacological comparison of the 2,5-, 3,4-, and 3,5-substitution patterns in an identical Azaline B scaffold [1]. All three dimethoxy isomers were potent in vitro, but program-specific selection should be guided by orthogonal considerations of physical handling (liquid vs. solid) and downstream conjugation efficiency [1].

Quality Control Identity Verification in Multi-Regioisomer Inventory Environments

Laboratories stocking multiple dimethoxyphenylacetyl chloride regioisomers can leverage the 0.0104 refractive index difference between the 2,5-isomer (1.5385) and the 3,4-isomer (1.5489) as a rapid at-bench identity test . This non-destructive measurement, requiring < 0.1 mL of material, reduces reliance on NMR or HPLC for incoming material verification, shortening QC turnaround time in both academic and industrial settings where multiple isomers are in concurrent use .

Technical Documentation Hub

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